4-Bromo-2-chloro-N,N-dimethylbenzamide
Overview
Description
4-Bromo-2-chloro-N,N-dimethylbenzamide, commonly known as BDCM, is a synthetic organic compound that belongs to the family of benzamides. BDCM is widely used in scientific research as a tool to study the effects of halogenated organic compounds on the environment and human health.
Scientific Research Applications
Synthesis and Chemical Reactions
- 4-Bromo-2-chloro-N,N-dimethylbenzamide plays a role in the synthesis of various compounds. One study demonstrates its involvement in the synthesis of 2,4-bis(dimethylamino)quinolines, highlighting its potential as an intermediate in complex chemical reactions (Pedersen, 1977).
Industrial and Medicinal Chemistry
- In the field of industrial and medicinal chemistry, this compound has been explored for its potential applications. One study discusses the synthesis of glibenclamide analogs, where 4-bromo-2-chloro-N,N-dimethylbenzamide is used as a structural component. This highlights its significance in the development of pharmaceutical compounds (Ahmadi et al., 2014).
Material Science and Engineering
- The compound has been investigated in material science, particularly in the synthesis of novel structures. One example is its use in the creation of 4-halo-1,2,3,5-dithiadiazolyl radicals, indicating its utility in developing new materials with unique properties (Knapp et al., 2005).
Advanced Synthesis Processes
- The compound's role in advanced synthesis processes is noteworthy. For instance, its derivative, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate in manufacturing SGLT2 inhibitors, demonstrating its importance in scalable and cost-effective pharmaceutical production (Zhang et al., 2022).
Neurochemistry and Imaging
- It has been utilized in the synthesis of imaging agents, such as N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, used in serotonin transporter imaging. This illustrates its relevance in neurochemistry and the development of diagnostic tools (Shiue et al., 2003).
properties
IUPAC Name |
4-bromo-2-chloro-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-12(2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQMINPBVRQTMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675359 | |
Record name | 4-Bromo-2-chloro-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-N,N-dimethylbenzamide | |
CAS RN |
893420-19-4 | |
Record name | 4-Bromo-2-chloro-N,N-dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893420-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-chloro-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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